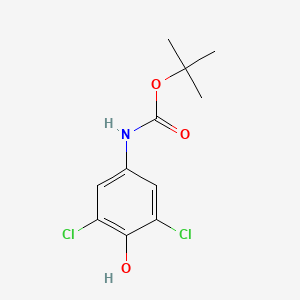![molecular formula C19H10N2O B3243266 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 1555757-10-2](/img/structure/B3243266.png)
Indolo[3,2-b]carbazole-6-carbaldehyde
Overview
Description
Indolo[3,2-b]carbazole-6-carbaldehyde is a nitrogen-containing heterocyclic compound with a unique structure that combines an indole and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki polycondensation of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with appropriate boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for Indolo[3,2-b]carbazole-6-carbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Indolo[3,2-b]carbazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Indolo[3,2-b]carbazole-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of Indolo[3,2-b]carbazole-6-carbaldehyde is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it influences the expression of various genes involved in detoxification, cell cycle regulation, and immune responses . This mechanism is crucial for its potential therapeutic effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole-6-carbaldehyde can be compared with other indolocarbazole derivatives such as:
Staurosporine: A potent protein kinase inhibitor with significant anticancer properties.
Rebeccamycin: Another indolocarbazole derivative with antitumor activity.
K252a: Known for its neuroprotective effects and kinase inhibition.
Uniqueness: this compound is unique due to its specific structural features and its high affinity for the aryl hydrocarbon receptor, which distinguishes it from other indolocarbazole derivatives .
Properties
IUPAC Name |
indolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWFDHQTFRXSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



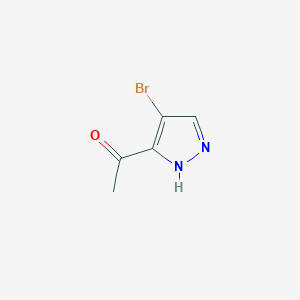
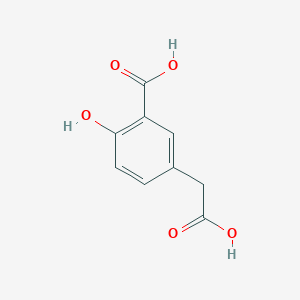
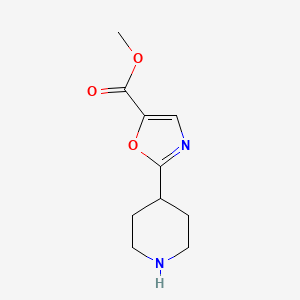
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)
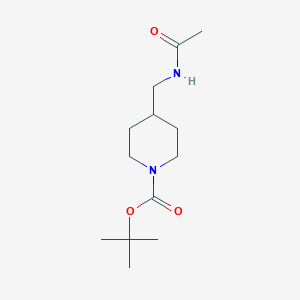
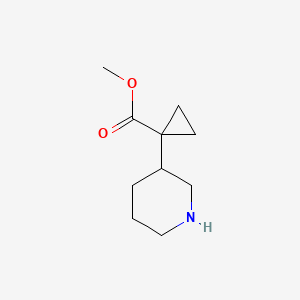




![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3243291.png)
![[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B3243302.png)
